3,6-dichloro-N-[(4,6-dimethylpyrimidin-2-yl)carbamoyl]-2-methoxybenzamide
Overview
Description
3,6-dichloro-N-[(4,6-dimethylpyrimidin-2-yl)carbamoyl]-2-methoxybenzamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a dichlorobenzamide core and a dimethylpyrimidinyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-dichloro-N-[(4,6-dimethylpyrimidin-2-yl)carbamoyl]-2-methoxybenzamide typically involves multiple steps. One common method includes the reaction of 4,6-dimethyl-2-pyrimidinamine with 3,6-dichloro-2-methoxybenzoic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
3,6-dichloro-N-[(4,6-dimethylpyrimidin-2-yl)carbamoyl]-2-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitro groups can be reduced to amines.
Substitution: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).
Substitution: Reagents like sodium amide (NaNH2) or thiourea in polar solvents.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
3,6-dichloro-N-[(4,6-dimethylpyrimidin-2-yl)carbamoyl]-2-methoxybenzamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in developing new therapeutic agents.
Industry: Utilized in the production of pesticides and fungicides.
Mechanism of Action
The mechanism of action of 3,6-dichloro-N-[(4,6-dimethylpyrimidin-2-yl)carbamoyl]-2-methoxybenzamide involves its interaction with specific molecular targets and pathways. It is known to inhibit certain kinases, which play a crucial role in cell signaling and proliferation. The compound binds to the active site of the kinase, preventing its activation and subsequent signaling cascades .
Comparison with Similar Compounds
Similar Compounds
- 4,6-dichloro-N,N-dimethylpyrimidin-2-amine
- N-(4-Methoxylphenyl)-4,6-dimethyl-2-pyrimidinamine
- 3,4-dichloro-N-(4,6-dimethylpyrimidin-2-yl)benzamide
Uniqueness
3,6-dichloro-N-[(4,6-dimethylpyrimidin-2-yl)carbamoyl]-2-methoxybenzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its dichlorobenzamide core and dimethylpyrimidinyl group make it particularly effective as a kinase inhibitor, setting it apart from other similar compounds .
Properties
IUPAC Name |
3,6-dichloro-N-[(4,6-dimethylpyrimidin-2-yl)carbamoyl]-2-methoxybenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14Cl2N4O3/c1-7-6-8(2)19-14(18-7)21-15(23)20-13(22)11-9(16)4-5-10(17)12(11)24-3/h4-6H,1-3H3,(H2,18,19,20,21,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWSDISYFRAFWLI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NC(=O)NC(=O)C2=C(C=CC(=C2OC)Cl)Cl)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14Cl2N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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